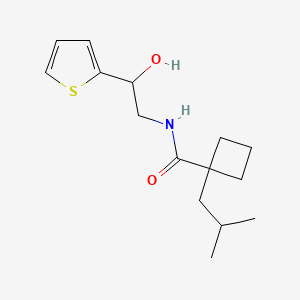
N-(2-hydroxy-2-thiophen-2-ylethyl)-1-(2-methylpropyl)cyclobutane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-2-thiophen-2-ylethyl)-1-(2-methylpropyl)cyclobutane-1-carboxamide, also known as LY379268, is a selective agonist of the metabotropic glutamate receptor subtype 2/3 (mGluR2/3). This compound has been extensively studied for its potential therapeutic applications in various neurological disorders, including schizophrenia, anxiety, and depression.
Mécanisme D'action
N-(2-hydroxy-2-thiophen-2-ylethyl)-1-(2-methylpropyl)cyclobutane-1-carboxamide is a selective agonist of the mGluR2/3 receptor, which is a member of the G protein-coupled receptor family. Activation of this receptor leads to the inhibition of neurotransmitter release, including glutamate, which is the primary excitatory neurotransmitter in the brain. This inhibition of glutamate release leads to the modulation of neuronal activity and has been shown to have therapeutic effects in various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of neuronal activity, and the regulation of synaptic plasticity. It has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects in various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-hydroxy-2-thiophen-2-ylethyl)-1-(2-methylpropyl)cyclobutane-1-carboxamide has several advantages for lab experiments, including its high selectivity for the mGluR2/3 receptor, its ability to cross the blood-brain barrier, and its well-established synthesis method. However, it also has some limitations, including its potential to interact with other receptors and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for the research and development of N-(2-hydroxy-2-thiophen-2-ylethyl)-1-(2-methylpropyl)cyclobutane-1-carboxamide, including the investigation of its potential therapeutic applications in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosage and administration of this compound, as well as its potential side effects and interactions with other drugs. Finally, the development of novel analogs of this compound may lead to the discovery of even more potent and selective mGluR2/3 agonists with improved therapeutic profiles.
Méthodes De Synthèse
The synthesis of N-(2-hydroxy-2-thiophen-2-ylethyl)-1-(2-methylpropyl)cyclobutane-1-carboxamide involves several steps, including the reaction of 2-bromothiophene with 2-(2-methylpropyl)cyclobutanone to form the intermediate 2-(2-methylpropyl)cyclobutanone-2-thienylhydrazone. This intermediate is then reacted with 2-bromoacetic acid to yield this compound in high yield and purity.
Applications De Recherche Scientifique
N-(2-hydroxy-2-thiophen-2-ylethyl)-1-(2-methylpropyl)cyclobutane-1-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including schizophrenia, anxiety, and depression. It has been shown to have antipsychotic and anxiolytic effects in animal models, and has also been investigated for its potential to treat drug addiction and pain.
Propriétés
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylethyl)-1-(2-methylpropyl)cyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2S/c1-11(2)9-15(6-4-7-15)14(18)16-10-12(17)13-5-3-8-19-13/h3,5,8,11-12,17H,4,6-7,9-10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUAGXRBMLYSQIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(CCC1)C(=O)NCC(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

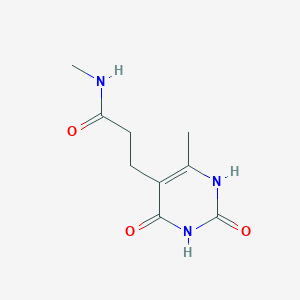
![N-cyclohexyl-2-[[5-(dimethylsulfamoyl)-1,3-benzoxazol-2-yl]sulfanyl]-N,3-dimethylbutanamide](/img/structure/B7681661.png)
![1-[3-Nitro-4-[3-(pyrrolidin-1-ylmethyl)anilino]phenyl]ethanone](/img/structure/B7681663.png)
![N-(2,2-dimethyl-1,3-benzodioxol-5-yl)-3-[5-(2-methylcyclopropyl)furan-2-yl]propanamide](/img/structure/B7681671.png)
![N-cyclopentyl-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B7681680.png)
![Propan-2-yl 3-[[4-[2-[4-chloro-3-(trifluoromethyl)anilino]-2-oxoethyl]piperazine-1-carbonyl]amino]propanoate](/img/structure/B7681695.png)
![Methyl 4-[(3-piperidin-1-ylsulfonylphenyl)carbamoyl]benzoate](/img/structure/B7681711.png)
![1-(4-Methylsulfonyl-2-nitrophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B7681715.png)
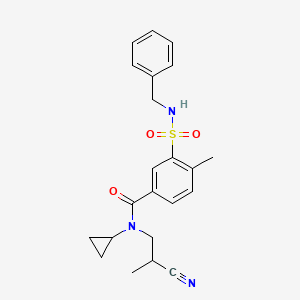
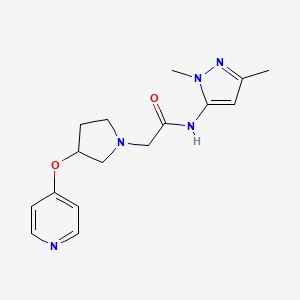

![3-[2-(3-Chloropyridin-2-yl)oxyethyl]-1-methyl-1-(1-pyridin-3-ylethyl)urea](/img/structure/B7681746.png)
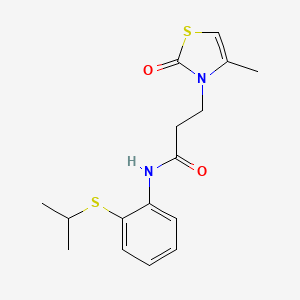
![3-(3-Cyano-4-fluorophenyl)-1-(2-methoxyethyl)-1-[(5-methylfuran-2-yl)methyl]urea](/img/structure/B7681752.png)